Bezafibrate Butyl Ester

Description

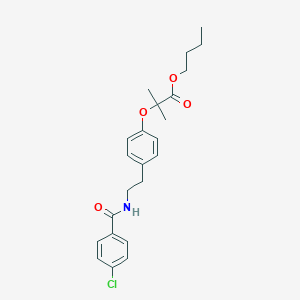

Bezafibrate Butyl Ester is a chemical derivative of Bezafibrate, a lipid-lowering drug belonging to the fibrate class. Unlike most fibrates, which are administered as ester prodrugs (e.g., fenofibrate, clofibrate), Bezafibrate is clinically used in its carboxylic acid form . Structurally, Bezafibrate contains a unique amide group absent in other fibrates, influencing its ionic state and solubility in physiological environments (pH 4–7 in the intestine, 7.3–7.45 in blood) . This property contributes to its rapid renal excretion and shorter half-life compared to ester-based fibrates .

Properties

Molecular Formula |

C23H28ClNO4 |

|---|---|

Molecular Weight |

417.9 g/mol |

IUPAC Name |

butyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |

InChI |

InChI=1S/C23H28ClNO4/c1-4-5-16-28-22(27)23(2,3)29-20-12-6-17(7-13-20)14-15-25-21(26)18-8-10-19(24)11-9-18/h6-13H,4-5,14-16H2,1-3H3,(H,25,26) |

InChI Key |

IHZZXKIBNMZGGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bezafibrate Butyl Ester can be synthesized through esterification, a reaction between bezafibrate and butanol in the presence of a catalyst. The reaction typically involves heating bezafibrate with butanol and a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible, so the ester is often distilled off as it forms to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes using packed-bed reactors or fluidized bed reactors to enhance efficiency and yield . The use of immobilized lipase as a biocatalyst can also be explored for a more environmentally friendly production method .

Chemical Reactions Analysis

Hydrolysis Reactions

The butyl ester group undergoes hydrolysis under acidic or basic conditions, yielding bezafibrate (active metabolite) and butanol. This reaction is critical for its prodrug activation.

Conditions and Outcomes

Key Findings :

-

Hydrolysis is pH-dependent. Under alkaline conditions (pH 11), the ester cleaves efficiently, forming bezafibrate sodium salt .

-

Acidic conditions (pH 3–4) precipitate bezafibrate as a free acid .

Transesterification and Amidation

The ester group participates in nucleophilic substitution with alcohols or amines, enabling synthesis of derivatives.

Example Reactions

-

With Methanol :

$$ \text{this compound} + \text{MeOH} \rightarrow \text{Bezafibrate methyl ester} + \text{Butanol} $$

Conditions: Acid catalysis (e.g., H₂SO₄), reflux . -

With Amines :

$$ \text{this compound} + \text{RNH₂} \rightarrow \text{Bezafibrate amide} + \text{Butanol} $$

Conditions: Lewis acid catalysts (e.g., SnCl₂), mild temperatures .

Key Findings :

-

Transesterification with α,α-dichlorodiphenylmethane and SnCl₂ generates acid chlorides in situ, facilitating subsequent amidation .

Deprotection via Gas-Phase Reactions

Carbon dioxide (CO₂) gas induces selective precipitation of intermediates during synthesis, leveraging solubility differences between reactants and products.

Process :

-

After hydrolysis at pH 11, CO₂ is introduced, forming carbonic acid and lowering pH.

-

Unreacted starting materials precipitate, while bezafibrate remains soluble .

Applications :

Comparative Stability Against Other Fibrates

This compound exhibits distinct reactivity due to its linear butyl chain, contrasting with branched esters like fenofibrate.

| Property | This compound | Fenofibrate (tert-butyl) |

|---|---|---|

| Hydrolysis Rate | Faster (linear chain) | Slower (steric hindrance) |

| Solubility | Higher lipophilicity | Moderate |

| Acid Chloride Formation | Requires SOCl₂ | Not reported |

Synthetic Pathways and Byproducts

-

Williamson Ether Synthesis : Used in parent compound synthesis .

-

Esterification : Key step in this compound preparation, involving chloroform and sodium hydroxide .

Challenges :

Scientific Research Applications

Bezafibrate Butyl Ester has various scientific research applications, including:

Mechanism of Action

Bezafibrate Butyl Ester exerts its effects primarily through its active form, bezafibrate. Bezafibrate is an agonist of peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism . By activating PPARα, bezafibrate increases the catabolism of triglycerides and reduces the levels of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) while increasing high-density lipoproteins (HDL) .

Comparison with Similar Compounds

Structural Differences

- Bezafibrate (Acid Form) : Contains an amide group and a carboxylic acid moiety. Administered directly without esterification .

- Fenofibrate: An isopropyl ester prodrug hydrolyzed to fenofibric acid in vivo.

- Gemfibrozil: A non-ester derivative with a distinct methylene-linked structure.

- Clofibrate : Ethyl ester prodrug metabolized to clofibric acid.

The absence of an ester group in therapeutic Bezafibrate distinguishes it from other fibrates, which rely on ester hydrolysis for activation (Table 1).

Mechanism of Action

Bezafibrate acts as a dual agonist for PPARα and PPARβ, enhancing fatty acid oxidation, lipoprotein lipase (LPL) synthesis, and HDL cholesterol levels . In contrast, most fibrates (e.g., fenofibrate, gemfibrozil) primarily activate PPARα . This dual PPAR activation underpins Bezafibrate’s broader metabolic effects, including osteoblast proliferation and differentiation via PPARβ-dependent pathways .

Pharmacokinetics

- Bezafibrate (Acid Form) : Rapidly ionized in the small intestine and bloodstream, leading to a short half-life (~1–2 hours) and quick renal excretion .

- Ester-Based Fibrates: Prodrugs like fenofibrate exhibit prolonged absorption and slower hydrolysis, resulting in longer half-lives (e.g., fenofibric acid: ~20 hours) .

Table 1: Comparison of Bezafibrate with Other Fibrates

Comparison with Other Butyl Ester Compounds

Physicochemical Properties

Bezafibrate Butyl Ester shares functional groups with industrial butyl esters (e.g., formic acid butyl ester, dimethylmalonic acid butyl ester). Key differences include:

- Lipophilicity : this compound (logP ~4.26, estimated) is less lipophilic than dimethylmalonic acid butyl tetradecyl ester (logP 6.6) but more than the carboxylic acid form of Bezafibrate (logP ~2.5) .

- Solubility : The ester form’s lower water solubility (log10ws ~-4.42) compared to the acid form may reduce renal clearance if administered, though this remains hypothetical .

Table 2: Physicochemical Properties of Butyl Esters

| Compound | logP | Water Solubility (log10ws) | Boiling Point (K) |

|---|---|---|---|

| This compound* | ~4.26 | -4.42* | ~737* |

| Dimethylmalonic Acid Butyl Ester | 4.26 | -4.42 | 737.71 |

| Formic Acid Butyl Ester | N/A | N/A | 373–393 |

*Estimated based on structural analogs.

Metabolic and Functional Differences

- Therapeutic Use : Unlike hydroxybutyrate butyl ester (investigated for VLCAD deficiency) or butyl acrylate (used in resins), this compound lacks clinical applications .

Research Findings and Clinical Implications

- Bezafibrate’s Unique Dual PPAR Activation : Enhances lipid metabolism and osteoblast differentiation, a feature absent in single-PPARα agonists like gemfibrozil .

- Ester vs. Acid Forms : The carboxylic acid form of Bezafibrate avoids first-pass metabolism issues associated with ester prodrugs but requires frequent dosing due to rapid clearance .

- Industrial Butyl Esters : Highlight the versatility of ester groups in altering physicochemical properties, though pharmacological relevance depends on specific structures .

Q & A

Q. What are the primary pharmacological mechanisms of bezafibrate butyl ester in modulating lipid profiles, and how do these mechanisms differ from other fibrates?

this compound acts as a pan-PPAR (α, δ, γ) agonist, enhancing lipid metabolism through upregulation of lipoprotein lipase activity and fatty acid oxidation pathways. Unlike gemfibrozil (a PPAR-α-selective agonist), its broader activation profile explains its dual efficacy in reducing triglycerides (-56%) and elevating HDL cholesterol (+27%) while improving insulin resistance (-53%) . Methodological confirmation involves PPAR-reporter assays, lipidomics profiling, and comparative studies with selective agonists.

Q. Which experimental models are validated for studying this compound’s dose-response relationships in hypertriglyceridemia?

- In vivo models : Triton WR1339-induced hyperlipidemic mice for acute lipid-lowering screening ; high-fat-diet-fed rodents with insulin resistance to mimic metabolic syndrome .

- Human studies : Clinical trials with serial measurements of CETP activity, PLTP activity, and lipoprotein subfractions via zonal ultracentrifugation .

- Ex vivo analysis : Plasma from hypertriglyceridemic patients to assess VLDL/LDL/HDL compositional changes .

Advanced Research Questions

Q. How should researchers resolve contradictions between PLTP mass and activity changes during bezafibrate therapy?

Despite a 54% reduction in PLTP mass in hypertriglyceridemic patients, PLTP activity increases by 48% due to insulin resistance-driven post-translational modifications. Key methodological controls include:

- Simultaneous measurement of HOMA-IR and free fatty acids (FFA) to contextualize activity changes .

- Standardized plasma handling (cold centrifugation with lipase inhibitors) to prevent artifactual lipid transfer .

- Regression analysis to isolate insulin resistance (P < 0.01) as the primary contributor to PLTP activity .

Q. What advanced techniques are critical for characterizing this compound’s stability and degradation pathways?

- HPLC-MS/MS : Identifies hydrolytic (e.g., ester cleavage) and oxidative degradation products .

- Kinetic modeling : Quantifies esterase-mediated hydrolysis rates in liver microsomes or simulated intestinal fluid .

- Comparative stability assays : Contrast with bezafibrate (amide derivative) to highlight ester-specific vulnerabilities .

- Chiral separation methods : Validates residual ester content and active metabolite (bezafibrate) in pharmacokinetic studies .

Q. How can conflicting data on bezafibrate’s LDL cholesterol effects be reconciled across preclinical and clinical studies?

Discrepancies arise from species-specific LDL metabolism (e.g., rodents lack CETP) and baseline triglyceride levels influencing VLDL-to-LDL conversion. Resolution strategies include:

- APOE*3-Leiden transgenic mice : Human-like lipoprotein profiles for translational studies .

- Stable isotope tracers : Tracks 14C-acetate incorporation into LDL-apolipoprotein B-100 to quantify turnover .

- Clinical stratification : Group patients by triglyceride tertiles to isolate CETP-dependent LDL modulation .

Q. What methodological frameworks optimize analysis of lipoprotein subfraction alterations induced by this compound?

- Zonal ultracentrifugation : Resolves HDL3 subfractions and quantifies cholesterol redistribution .

- Core lipid-transfer protein assays : Measures CETP activity using isotopic cholesterol ester transfer protocols .

- Multivariate regression : Correlates triglyceride reduction with HDL cholesterol elevation (r = 0.455, P = 0.058) while controlling for FFA changes .

Methodological Notes

- Data Interpretation : Conflicting CETP/PLTP activity results require stratification by baseline insulin resistance and FFA levels .

- Analytical Validation : Use International Council for Harmonisation (ICH) guidelines for stability testing (Q1A-R2) to ensure reproducibility .

- Ethical Compliance : Obtain ethics approval for human plasma studies and disclose commercial reagent sources (brand, manufacturer) per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.